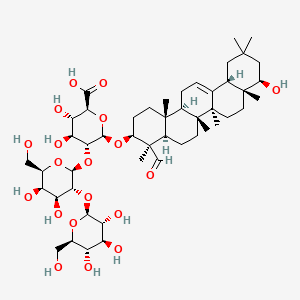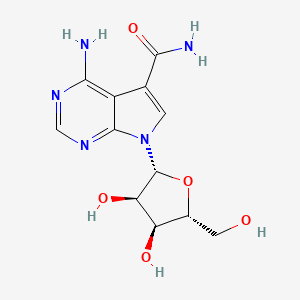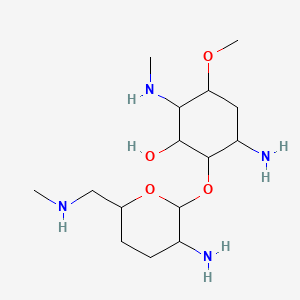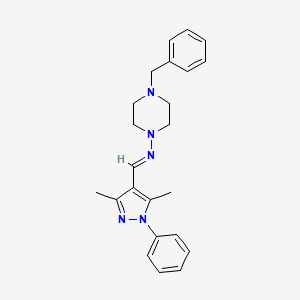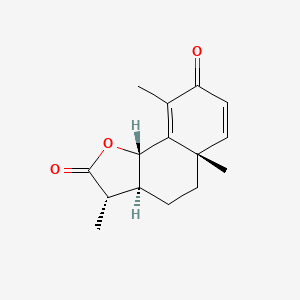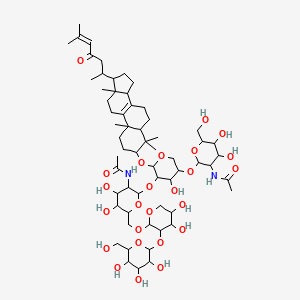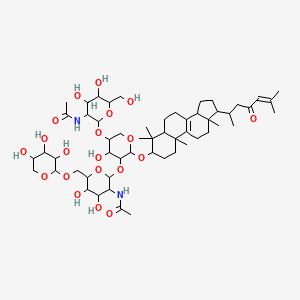
SB-366791
Descripción general
Descripción
“N-(3-Methoxyphenyl)-4-chlorocinnamanilide” is a chemical compound with the molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide . It is stored in a dry environment at 2-8°C . The compound is solid in physical form .
Physical And Chemical Properties Analysis
“N-(3-methoxyphenyl)-4-chlorocinnamanilide” is a solid compound stored at 2-8°C . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Terapia del Dolor
SB-366791 se ha identificado como una posible alternativa al tratamiento convencional basado en analgésicos . Se dirige a los receptores en el origen de la vía del dolor, como los canales iónicos de potencial de receptor transitorio (TRP) . Específicamente, actúa como antagonista del canal TRPV1, un miembro fundador de la subfamilia de canales TRP vaniloide . Esto hace que this compound sea un candidato prometedor para la terapia del dolor .
Antagonista Analgésico
Se ha encontrado que el compuesto this compound se une al sitio vaniloide y actúa como un inhibidor alostérico de hTRPV1 . Esto significa que puede inhibir la función del canal TRPV1, que juega un papel crucial en la sensación del dolor . Por lo tanto, this compound tiene aplicaciones potenciales como antagonista analgésico .
Trastornos Psiquiátricos
Más allá del tratamiento del dolor, la necesidad de inhibidores selectivos de TRPV1 se extiende a otras enfermedades asociadas con este canal, incluidos los trastornos psiquiátricos . Como this compound es un antagonista analgésico específico de TRPV1 con afinidad nanomolar , podría usarse potencialmente en el tratamiento de ciertas condiciones psiquiátricas .
Investigación Bioquímica
This compound se utiliza en la investigación bioquímica para estudiar la función y el comportamiento de los canales TRPV1 . Por ejemplo, se ha utilizado en estudios de microscopía crioelectrónica para comprender la estructura de la TRPV1 humana en su estado apo .
Acción Dependiente del pH
Se ha encontrado que this compound tiene una acción no competitiva pero dependiente del pH sobre la activación inducida por protones de los receptores TRPV1 . Esta propiedad única lo convierte en una herramienta valiosa en la investigación que explora el comportamiento dependiente del pH de los receptores TRPV1 .
Inhibición de los Canales TRPV1 en Cultivos Celulares
This compound se ha utilizado para inhibir los canales TRPV1 expresados en cultivos celulares . Por ejemplo, se ha demostrado que inhibe los canales TRPV1 en células mTRPV1-C6 . Esta aplicación es particularmente útil para estudiar el papel de los canales TRPV1 en los procesos celulares .
Safety and Hazards
The safety information available indicates that “N-(3-methoxyphenyl)-4-chlorocinnamanilide” has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .
Direcciones Futuras
While specific future directions for “N-(3-methoxyphenyl)-4-chlorocinnamanilide” are not available, related compounds have shown potential in various fields. For example, a hybrid compound of chalcone-salicylate has shown potential cytotoxic activity against breast cancer through ERα inhibition . This suggests that “N-(3-methoxyphenyl)-4-chlorocinnamanilide” and related compounds could be further explored for their potential in medicinal chemistry.
Mecanismo De Acción
Target of Action
SB-366791 is a potent and selective antagonist of the vanilloid receptor (VR1/TRPV1) . The TRPV1 receptor is a ligand-gated ion channel that has been implicated in the mediation of many types of pain .
Mode of Action
This compound interacts with its target, the TRPV1 receptor, by binding to the vanilloid site . It acts as an allosteric inhibitor of hTRPV1 . This interaction results in the inhibition of capsaicin, acid, or heat-mediated activation of human TRPV1 . The IC50 values are 3 and 6 nM for capsaicin and heat respectively .
Biochemical Pathways
The TRPV1 receptor, which is the primary target of this compound, is primarily expressed on small myelinated and unmyelinated medium size sensory neurons in dorsal root and trigeminal ganglia . The activation of these receptors by various stimuli leads to the opening of the ion channel, allowing the influx of cations such as calcium . This compound inhibits this process, thereby affecting the associated biochemical pathways .
Result of Action
The inhibition of TRPV1 by this compound results in the reduction of pain signals transmitted by the sensory neurons . In animal studies, this compound has demonstrated significant analgesic effects . It has been shown to inhibit the frequency of miniature excitatory postsynaptic currents (EPSCs), reduce the frequency of spontaneous EPSCs, and inhibit the amplitude of C-fibre evoked EPSCs .
Action Environment
The action of this compound is pH-dependent . Stronger acidification reduces the maximum effect of this compound, while the IC50 values are virtually unaffected . This suggests that the efficacy and stability of this compound can be influenced by the pH of the environment in which it is administered.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAMDQKWNKKFHD-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
472981-92-3, 1649486-65-6 | |
| Record name | SB 366791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-366791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-366791 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



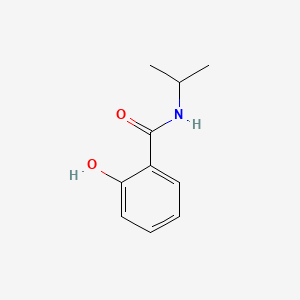

![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)
